
Fendiline, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fendiline, (S)- is a chiral compound known for its role as a coronary vasodilator. It is primarily used in the treatment of coronary heart diseases due to its ability to inhibit calcium function in muscle cells during excitation-contraction coupling . This compound has also been proposed as an antiarrhythmic and antianginal agent .
Preparation Methods
The preparation of fendiline and its analogues involves the use of chiral stationary phases for liquid chromatographic resolution. One method includes the use of a chiral stationary phase based on (+)- (18-crown-6)-2,3,11,12-tetracarboxylic acid . The synthetic route involves the reductive amination of appropriate aryl alkyl ketones using sodium cyanoborohydride and ammonium acetate . Industrial production methods may include vacuum-drying and freeze-drying techniques to yield a powder of the active ingredient from a previously sterile-filtered solution .
Chemical Reactions Analysis
Fendiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, trifluoroacetic acid, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the resolution of fendiline and its analogues on a chiral stationary phase results in the separation of enantiomers, which can exhibit different biological activities .
Scientific Research Applications
Fendiline, also known as Sensit or N-(3,3-diphenylpropyl)-(1-phenylethyl)-amine, is a diphenylalkylamine blocker of L-type calcium channels . Once used as an anti-anginal agent for coronary heart disease, Fendiline is now clinically obsolete . Research has revealed that Fendiline impacts K-Ras signaling in cancer cells and may enhance the effects of certain therapeutic agents .
Cancer Research
Fendiline has demonstrated the ability to impede the proliferation, migration, and invasion of pancreatic cancer cells . It achieves this by reducing the expression of β-catenin target genes, including cyclinD1, c-Myc, and CD44, suggesting that Fendiline may prevent cell proliferation and migration by inhibiting ADAM10 function, cadherin proteolysis, and stabilization of cadherin-catenin interaction at the plasma membrane .
Effects on Pancreatic Cancer Cells
- G1 Arrest Treatment with Fendiline resulted in a significant enrichment of pancreatic cancer cells in the G1 phase, with a corresponding reduction in the number of cells in S and G2 phases, suggesting a G1/S arrest .
- Anchorage-Independent Growth Fendiline treatment significantly reduced the number of colonies formed by pancreatic cancer cells, indicating its ability to inhibit adherence-independent growth .
- Cell Migration and Invasion Fendiline treatment drastically reduces the invasion of pancreatic cancer cells and significantly reduces cell migration .
- Adherens Junction Formation Fendiline promotes the formation of tight cadherin-catenin-positive adherens junctions, enhancing intercellular adhesions, which contributes to reduced migration and invasion .
- ADAM10 Distribution Fendiline reduces the localization of ADAM10 (a disintegrin and metalloproteinase 10) at the leading edges of cells and increases the levels of N-cadherin at the intercellular adherens junctions .
Influence on K-Ras Signaling
Fendiline can interfere with Ras-dependent signaling in K-Ras mutant cancer cells . It inhibits K-Ras plasma membrane localization and blocks downstream signaling . Fendiline increases the soluble, cytosolic fraction of GFP-K-RasG12V without altering K-Ras posttranslational processing . It also reduces nanoclustering of K-Ras and redistributes K-Ras from the plasma membrane to the endoplasmic reticulum (ER), Golgi apparatus, endosomes, and cytosol .
Combination with Therapeutic Agents
Fendiline may enhance the therapeutic potential of established and developing chemotherapeutic agents . When combined with tivantinib, colony formation was almost completely eliminated in various cell lines, implying that Fendiline might enhance the therapeutic potential of established and developing chemotherapeutic agents . Fendiline hydrochloride can also enhance cisplatin antitumor activity .
Other Applications
Ebola Virus Assembly
Fendiline's effects are also being researched in the context of the Ebola virus (EBOV), where it is being computationally evaluated for its impact on the assembly and budding process of the virus .
Treatment of Coronary Heart Disease
Fendiline was originally used as an anti-anginal agent for the treatment of coronary heart disease . It has calcium as well as calmodulin antagonistic actions, such as inhibition of the transmembrane calcium current, smooth muscle relaxation, negative inotropism, cardioprotection, and inhibition of calmodulin-activated myosin light-chain kinase and phosphodiesterase .
Fendiline Derivatives
Mechanism of Action
Fendiline exerts its effects by inhibiting calcium function in muscle cells during excitation-contraction coupling . This inhibition leads to vasodilation, making it effective in the treatment of coronary heart diseases. Fendiline is non-selective and has been proposed as an antiarrhythmic and antianginal agent . The molecular targets and pathways involved include the reduction of phosphatidylserine levels, which can affect viral particle production .
Comparison with Similar Compounds
Fendiline is unique in its ability to inhibit calcium function and act as a vasodilator. Similar compounds include other calcium-channel blockers used as vasodilators. fendiline’s chiral nature and the difference in biological activities between its enantiomers make it distinct . The ®-enantiomer of fendiline has been found to show a more potent vasodilatory effect than the (S)-enantiomer . Other similar compounds include analogues of fendiline that have been resolved on chiral stationary phases .
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of (S)-Fendiline, and how can researchers design experiments to validate these targets in neuronal models?
- Methodological Answer : To identify targets, employ calcium flux assays using fluorescent indicators (e.g., Fura-2) in primary neuronal cultures or transfected cell lines. Compare dose-response curves of (S)-Fendiline with known calcium channel blockers. Include controls for off-target effects (e.g., voltage-gated sodium/potassium channels). Reproducibility requires detailed protocols for cell preparation, buffer composition, and equipment calibration .
Q. What standardized assays are recommended to assess (S)-Fendiline’s inhibitory effects on L-type calcium channels?
- Methodological Answer : Use patch-clamp electrophysiology to measure current inhibition in HEK293 cells expressing Cav1.2 or Cav1.3 subunits. Include concentration-dependent experiments (e.g., 1–100 µM) and compute IC50 values. Validate with radioligand binding assays (e.g., [³H]-nitrendipine displacement). Ensure consistency by replicating conditions from prior studies, such as temperature and ion concentrations .
Q. How should researchers structure in vivo experiments to evaluate (S)-Fendiline’s impact on drug addiction models?
- Methodological Answer : Design conditioned place preference (CPP) assays in rodents, as in :
- Treatment Groups : Vehicle vs. (S)-Fendiline (e.g., 10 mg/kg) administered during CPP acquisition, maintenance, or extinction phases.
- Controls : Include saline- and methamphetamine-only groups.
- Metrics : Measure time spent in drug-paired chambers and locomotor activity (rotarod tests for motor confounding) .
Advanced Research Questions
Q. How can contradictory data on (S)-Fendiline’s efficacy in different cellular models be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies, categorizing results by model type (e.g., primary neurons vs. immortalized lines), assay conditions, and batch effects. Use statistical tools like heterogeneity testing (I² statistic) to identify confounding variables. Replicate key experiments under standardized protocols to isolate variables (e.g., calcium buffer composition) .
Q. What strategies optimize the integration of (S)-Fendiline’s pharmacokinetic data with behavioral outcomes in addiction studies?
- Methodological Answer : Employ population pharmacokinetic-pharmacodynamic (PK-PD) modeling. Collect serial blood/brain samples post-administration to quantify drug levels via LC-MS/MS. Corrogate PK parameters (e.g., Cmax, AUC) with behavioral metrics (e.g., CPP score reduction). Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .
Q. How can omics approaches elucidate off-target effects of (S)-Fendiline in complex biological systems?
- Methodological Answer : Perform transcriptomic (RNA-seq) or proteomic (mass spectrometry) profiling in treated vs. untreated models. Apply pathway enrichment analysis (e.g., KEGG, GO) to identify dysregulated networks. Validate candidate off-targets via CRISPR knockouts or siRNA silencing followed by functional assays .
Q. Data Presentation and Interpretation
Q. What are best practices for presenting (S)-Fendiline’s dose-response data to highlight statistical and biological significance?
- Methodological Answer : Use scatter plots with nonlinear regression curves (e.g., log[inhibitor] vs. response) to visualize IC50/EC50. Include error bars (SEM) and asterisks for p-values. In tables, list mean ± SD, n-values, and statistical tests (e.g., ANOVA with post-hoc corrections). Avoid duplicating data in text and figures .
Q. How should researchers address unexpected results, such as (S)-Fendiline’s biphasic effects in neuroprotection assays?
- Methodological Answer : Formulate hypotheses based on dose-dependent target engagement (e.g., low vs. high affinity interactions). Test these via knock-in/knockout models or selective inhibitors. Discuss implications in the context of existing theories (e.g., calcium overload vs. homeostasis) .
Q. Tables
Table 1: Key Pharmacological Properties of (S)-Fendiline
Parameter | Experimental Model | Value (Mean ± SD) | Reference |
---|---|---|---|
IC50 (L-type Ca²⁺) | HEK293-Cav1.2 | 8.3 ± 1.2 µM | |
CPP Reduction (Meth) | Mice, 10 mg/kg | 42% ↓ (p < 0.01) | |
Brain Penetration (AUC) | Rodent PK Study | 12.7 µg·h/mL |
Table 2: Common Pitfalls in (S)-Fendiline Research
Properties
CAS No. |
108448-58-4 |
---|---|
Molecular Formula |
C23H25N |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
3,3-diphenyl-N-[(1S)-1-phenylethyl]propan-1-amine |
InChI |
InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m0/s1 |
InChI Key |
NMKSAYKQLCHXDK-IBGZPJMESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.